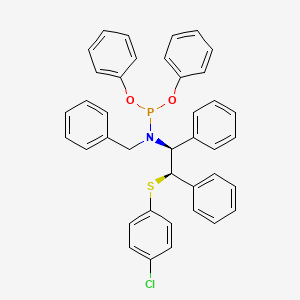
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a phosphoramidite group, a chlorophenyl thioether, and multiple phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multi-step organic reactions. The process begins with the preparation of the (1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl intermediate, which is then reacted with diphenyl benzyl phosphoramidite under controlled conditions. Key steps in the synthesis may include:
Formation of the thioether intermediate: This step involves the reaction of a chlorophenyl compound with a thiol group in the presence of a suitable catalyst.
Coupling reaction: The thioether intermediate is then coupled with diphenyl benzyl phosphoramidite using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with specific molecular targets. The phosphoramidite group can coordinate with metal ions, forming complexes that act as catalysts in various chemical reactions. Additionally, the thioether and phenyl groups contribute to the compound’s binding affinity and specificity for certain biological targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl benzyl((1S,2R)-2-((4-methylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Uniqueness
What sets Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite apart from similar compounds is the presence of the chlorophenyl thioether group, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile reagent in organic synthesis and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C39H33ClNO2PS |
|---|---|
Poids moléculaire |
646.2 g/mol |
Nom IUPAC |
(1S,2R)-N-benzyl-2-(4-chlorophenyl)sulfanyl-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33ClNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
Clé InChI |
VLOUSGUATUPGBU-ZESVVUHVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















